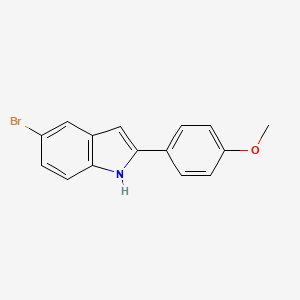

5-Bromo-2-(4-methoxyphenyl)-1H-indole

Description

Properties

IUPAC Name |

5-bromo-2-(4-methoxyphenyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c1-18-13-5-2-10(3-6-13)15-9-11-8-12(16)4-7-14(11)17-15/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIPPVLCMMJSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60653177 | |

| Record name | 5-Bromo-2-(4-methoxyphenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851530-48-8 | |

| Record name | 5-Bromo-2-(4-methoxyphenyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60653177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Analysis

Biochemical Properties

5-Bromo-2-(4-methoxyphenyl)-1H-indole plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with matrix metalloproteinases (MMPs), specifically MMP-9, by inhibiting its expression through the regulation of NF-κB and MAPK signaling pathways. Additionally, this compound can form strong covalent bonds with other molecules, acting as a catalyst or substrate for various enzymatic reactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In human fibrosarcoma cells (HT1080), this compound inhibits MMP-9 expression, thereby reducing the invasive potential of these cancer cells. Furthermore, this compound has been observed to suppress pro-inflammatory responses in activated microglia by blocking NF-κB and MAPK signaling pathways. These interactions influence cell signaling pathways, gene expression, and cellular metabolism, highlighting the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. The compound’s ability to inhibit MMP-9 expression is mediated by its interaction with NF-κB and MAPK signaling pathways. Additionally, this compound can participate in free radical bromination and nucleophilic substitution reactions, further elucidating its role in biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various experimental conditions, maintaining its biochemical activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with low doses producing minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. At high doses, this compound may exhibit toxic or adverse effects, necessitating careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s interactions with enzymes such as MMP-9 and signaling pathways like NF-κB and MAPK highlight its role in modulating metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to form strong covalent bonds with other molecules facilitates its localization and accumulation in specific cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell. These localization patterns are critical for understanding the compound’s biochemical activity and potential therapeutic applications.

Biological Activity

5-Bromo-2-(4-methoxyphenyl)-1H-indole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article aims to summarize the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a bromine atom at the 5-position and a methoxy group at the para position of the phenyl ring. The indole scaffold is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study 1 | HCT116 | 0.64 | Inhibition of cell proliferation via apoptosis induction |

| Study 2 | KMS-12 BM | 1.4 | Targeting multiple myeloma pathways |

| Study 3 | SNU16 | 0.077 | FGFR2 inhibition leading to reduced tumor growth |

In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

The biological activity of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the downregulation of anti-apoptotic proteins such as XIAP .

- Kinase Inhibition : It may act as an inhibitor for various kinases involved in cancer progression, similar to other indole derivatives which target pathways like FGFR and ERK .

- Cell Cycle Arrest : Evidence suggests that it can cause cell cycle arrest in specific phases, further contributing to its anticancer effects.

Antimicrobial Activity

Beyond its anticancer properties, this compound has also demonstrated antimicrobial activity. Studies indicate that compounds with similar structures can inhibit bacterial growth, particularly against strains such as Staphylococcus aureus.

Case Studies

- Xenograft Models : In vivo studies using xenograft models have shown that treatment with the compound leads to significant tumor size reduction compared to controls. For instance, mice treated with doses of 150 mg/kg exhibited reduced tumor mass associated with downregulated expression of Cyclin D1 and Sp1 .

- Combination Therapies : Research is ongoing into the efficacy of combining this compound with other chemotherapeutics. Preliminary results suggest enhanced effectiveness when used alongside established anticancer agents.

Scientific Research Applications

Cancer Research Applications

Antiproliferative Activity

5-Bromo-2-(4-methoxyphenyl)-1H-indole and its derivatives have been studied for their antiproliferative properties against various cancer cell lines. Research indicates that indole derivatives exhibit significant inhibition of cancer cell growth, particularly in lung (A549) and breast (MCF-7) cancer cells. For instance, a study reported that compounds with structural modifications at the 7-position of the indole scaffold showed enhanced cytotoxicity, with some derivatives demonstrating IC50 values in the submicromolar range .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the disruption of microtubule dynamics, which is crucial for mitosis. Studies have shown that 5-bromoindole derivatives can interfere with the mitotic machinery, leading to apoptosis in cancer cells .

Antibacterial Activity

Inhibition of Pathogenic Bacteria

Recent investigations have highlighted the antibacterial potential of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound has been shown to possess moderate antibacterial activity, indicating its potential as a lead compound for developing new antibiotics .

Structure-Activity Relationship (SAR) Studies

SAR studies suggest that modifications on the indole scaffold can significantly influence antibacterial efficacy. For example, the introduction of electron-withdrawing groups at specific positions on the indole ring has been associated with enhanced antimicrobial activity .

Drug Development and Synthesis

Synthetic Pathways

The synthesis of this compound typically involves multiple steps including bromination and coupling reactions. Recent advancements in synthetic methodologies have focused on improving yield and reducing costs associated with large-scale production .

Potential Drug Candidates

Due to its promising biological activities, this compound serves as a valuable scaffold for designing novel therapeutic agents. The compound's ability to interact with various biological targets makes it a candidate for further optimization in drug discovery programs aimed at treating cancer and bacterial infections .

Case Studies and Research Findings

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 5-Bromo-2-(4-bromophenyl)-1H-indole (CAS 77185-71-8): Differs by replacing the methoxy group with a bromine atom on the 2-phenyl ring.

- 6-Bromo-2-(4-bromophenyl)-1H-indole (CAS 83515-06-4) : Bromine at the 6-position instead of 4. Positional isomerism affects molecular dipole moments and crystallinity, as seen in lower similarity scores (0.98 vs. 1.00) compared to the 5-bromo analogue .

- N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide : Features a fluorinated indole core and a benzoylphenyl carboxamide group. The fluorine atom induces distinct electronic effects, while the carboxamide enhances hydrogen-bonding capacity .

Functional Group Variations

- 5-Bromo-3-(2-(4-(3,5-dimethoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9c) : Incorporates a triazole-ethyl group at the 3-position. The triazole moiety introduces hydrogen-bonding and metal-coordination capabilities, with a 50% synthetic yield using CuI-catalyzed click chemistry .

- 5-Bromo-3-(2-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole (9d) : Substitution with a 4-fluorophenyl group reduces yield (25%) compared to 9c, likely due to steric hindrance or electronic deactivation during cycloaddition .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Notes:

Preparation Methods

Palladium(II) Chloride-Mediated Cyclization

A notable preparation of this compound involves the palladium(II) chloride-mediated endo-dig cyclization of 1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone. The procedure includes:

- Heating a mixture of the precursor ketone (1.00 g, 2.91 mmol) with PdCl2 (0.10 g, 0.58 mmol) in acetonitrile (50 mL) at 80 °C under an argon atmosphere for 3 hours.

- This reaction facilitates cyclization through Csp–N bond formation, yielding the indole derivative.

- The product crystallizes as colorless crystals with a melting point of 140–142 °C.

This method leverages the transition metal catalyst to promote selective cyclization, avoiding harsh conditions and enabling good yields.

Bromination Strategies on Indole Nucleus

Introducing the bromine substituent at the 5-position of the indole ring can be challenging due to the reactivity of indole towards electrophilic bromination, which often leads to polybrominated byproducts. Strategies to overcome this include:

- Protection of the indole NH group with a phenylsulfonyl group to direct bromination.

- Bromination of the protected indole using molecular bromine in the presence of sodium methoxide to avoid overbromination.

- Alternatively, using N-bromosuccinimide with catalytic benzoyl peroxide under reflux conditions for activated methoxyindoles.

- These methods yield selectively brominated indoles, including 3-bromo and 5-bromo derivatives, which can be further functionalized.

Suzuki-Miyaura Cross-Coupling for 2-Aryl Indole Formation

The installation of the 4-methoxyphenyl group at the 2-position is effectively achieved via Suzuki-Miyaura cross-coupling reactions:

- Starting from 2-iodo or 2-bromo protected indoles, coupling with 4-methoxyphenylboronic acid or its derivatives in the presence of a palladium catalyst and a base such as sodium carbonate.

- This reaction proceeds under aqueous or mixed solvent conditions, often at elevated temperatures, yielding 2-arylindoles in good to excellent yields.

- After coupling, the protecting group on the indole nitrogen is removed under mild conditions to afford the free indole.

One-Pot Synthesis Approaches

One-pot methods have been developed to streamline synthesis by combining multiple steps without intermediate purification:

- For example, synthesis of 2-(4-bromo-2,5-dimethoxyphenyl)-1-(phenylsulfonyl)-1H-indole followed by deprotection in the same reaction vessel.

- These methods improve efficiency and reduce waste, although they may require careful optimization of reaction conditions.

Data Table Summarizing Key Preparation Methods

| Methodology | Starting Material(s) | Key Reagents/Catalysts | Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|---|

| PdCl2-mediated cyclization | 1-(5-bromo-2-(4-methoxyphenyl)-1H-indol-7-yl)ethanone | PdCl2, acetonitrile | 80 °C, 3 h, argon atmosphere | Colorless crystals, mp 140–142 °C | Selective cyclization via Csp–N bond |

| Bromination of protected indole | N-phenylsulfonyl indole derivatives | Molecular bromine + NaOMe or NBS + benzoyl peroxide | Reflux in suitable solvent | Selective 5-bromo or 3-bromo indoles | Avoids polybromination |

| Suzuki-Miyaura cross-coupling | 2-iodo or 2-bromo protected indoles + arylboronic acid | Pd catalyst, Na2CO3 | Aqueous or mixed solvent, heat | Good to excellent yields | Enables 2-aryl substitution |

| One-pot synthesis | Protected indole derivatives | Various (Pd catalyst, bases) | Optimized multi-step conditions | Efficient synthesis | Reduces purification steps |

Research Findings and Analysis

- The palladium-mediated cyclization method provides a robust route to the target indole with good purity and crystallinity, confirmed by single-crystal X-ray diffraction analysis.

- Bromination strategies require careful control of reaction conditions to prevent overbromination; protection of the indole nitrogen is critical for regioselectivity.

- Suzuki-Miyaura cross-coupling is a versatile and high-yielding method for aryl substitution at the 2-position of indoles, allowing incorporation of various aryl groups including 4-methoxyphenyl.

- The combination of protection, selective halogenation, and cross-coupling steps enables modular synthesis of this compound and related derivatives.

- One-pot methods, while less common, offer promising avenues for more efficient synthesis with fewer purification steps, though they require precise condition optimization.

Q & A

Q. Table 1: Synthesis Parameters Comparison

| Parameter | Example Conditions | Reference |

|---|---|---|

| Catalyst | PdCl₂ | |

| Solvent | Toluene/dioxane | |

| Reaction Time | 24–72 hours | |

| Purification Method | Silica gel chromatography |

Basic: How is the structural identity of this compound confirmed experimentally?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.23 (m, 3H), 7.14 (d, J = 2.0 Hz), and 3.28 (t, J = 7.2 Hz) confirm aromatic protons and alkyl chains .

- 13C NMR : Signals at δ 159.3 (C-O methoxy), 141.1 (indole C-2), and 130.6 (aromatic Br-substituted carbon) validate substituent positions .

- Mass Spectrometry : HRMS (ESI) m/z [M+H]⁺ calculated for C₁₅H₁₃BrNO: 326.1419; observed: 326.1408 .

- X-ray Crystallography : For analogous compounds, SHELXL refinement confirmed planar indole cores and intramolecular hydrogen bonds (e.g., N–H⋯O, 2.24 Å) .

Advanced: How can reaction yields for Pd-catalyzed syntheses of this compound be improved?

Methodological Answer:

Low yields (e.g., 37% ) may arise from:

- Catalyst deactivation : Use stabilizing ligands (e.g., phosphines) or switch to Pd(OAc)₂.

- Side reactions : Monitor intermediates via TLC and optimize stoichiometry (e.g., excess aryl halide).

- Solvent effects : Replace toluene with DMF or DMSO to enhance solubility .

- Temperature control : Higher temperatures (80–100°C) may accelerate coupling but risk decomposition.

Example Optimization : In a related oxazole synthesis, extending reaction time to 72 hours and using NBS increased yield to 85% .

Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Methodological Answer:

- Disorder in crystal packing : Common in flexible methoxy groups. Mitigated by refining anisotropic displacement parameters .

- Hydrogen bonding : Intramolecular interactions (e.g., N–H⋯O) complicate electron density maps. Use SHELXL’s DFIX command to restrain bond lengths .

- Twinned crystals : Employ TWIN/BASF commands in SHELXL for refinement .

Q. Table 2: Crystallographic Data (Example from Analogous Compound )

| Parameter | Value |

|---|---|

| Space group | C2/c |

| Unit cell dimensions | a = 31.437 Å, b = 5.5224 Å, c = 16.6545 Å |

| R-factor | 0.0251 |

Advanced: How do electronic effects of the bromine and methoxy groups influence reactivity in cross-coupling reactions?

Methodological Answer:

- Bromine : Acts as a directing group, facilitating electrophilic substitution at the 5-position. Its electron-withdrawing nature enhances oxidative addition in Pd-catalyzed reactions .

- Methoxy group : Electron-donating via resonance, activating the phenyl ring for nucleophilic attacks. However, steric hindrance may slow coupling at adjacent positions.

- Competing pathways : Bromine may undergo unintended Suzuki-Miyaura coupling if unprotected. Use protecting groups (e.g., SEM) for selective reactions .

Advanced: How can contradictions in spectral or crystallographic data be resolved during characterization?

Methodological Answer:

- NMR discrepancies : Compare with computed spectra (DFT calculations) or rerun under standardized conditions (e.g., CDCl₃ vs. DMSO-d₆) .

- Crystallographic outliers : Check for twinning or disorder using PLATON’s validation tools . Cross-validate with IR or Raman spectroscopy for functional groups.

- Mass spectrometry : Confirm isotopic patterns (e.g., ⁷⁹Br/⁸¹Br) to rule out impurities .

Basic: What biological activities are hypothesized for this compound based on structural analogs?

Methodological Answer:

While direct data is limited, analogous indoles show:

- Antibacterial activity : 5-Bromo-2-(4-chlorobenzyl)-1H-indole-2-carboxamides inhibit bacterial growth via tubulin binding .

- Anticancer potential : Bromoindoles disrupt microtubule assembly (IC₅₀ ~1–10 µM) .

- Antioxidant properties : Indole derivatives scavenge ROS in ischemia models .

Note : Bioactivity assays (e.g., MTT for cytotoxicity, ROS assays) are recommended for empirical validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.